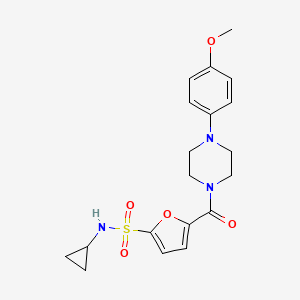

N-cyclopropyl-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)furan-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

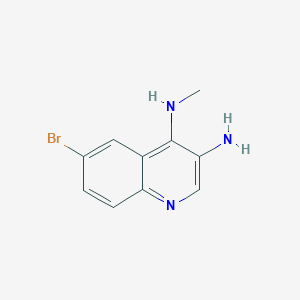

“N-cyclopropyl-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)furan-2-sulfonamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also features a furan ring, a methoxyphenyl group, and a sulfonamide group, which are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a furan ring, a methoxyphenyl group, and a sulfonamide group. The exact three-dimensional structure would depend on the specific stereochemistry at each of the chiral centers in the molecule .Chemical Reactions Analysis

This compound, like other piperazines, could potentially undergo a variety of chemical reactions. Piperazines are often used as building blocks in the synthesis of more complex molecules . The furan ring could potentially undergo electrophilic substitution or ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperazines are generally soluble in water and have relatively high boiling points due to their ability to form hydrogen bonds . The presence of the sulfonamide group could increase the acidity of the compound .Applications De Recherche Scientifique

Antidiabetic and Neuroprotective Potential

- 2-Furoic Piperazide Derivatives : These compounds, including derivatives similar to the queried chemical, have been synthesized and assessed for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. Such activities suggest their utility in managing type 2 diabetes and Alzheimer's disease. Molecular docking studies further support their bioactivity potential, making them promising candidates for drug discovery and development in treating these conditions (Abbasi et al., 2018).

Anti-Infective Applications

- Antiplasmodial Activity : Certain piperazine sulfonamides have shown activity against Plasmodium falciparum, indicating their potential as anti-malarial agents. The study highlighted the importance of furan substitution in retaining antiplasmodial activity, which is relevant for compounds containing furan and piperazine structures (Martyn et al., 2010).

Neurological and Psychiatric Applications

- Alzheimer's Disease Therapy : Research into 2-furoyl piperazine-based sulfonamide derivatives has targeted Alzheimer's disease, with in vitro and in silico analyses identifying several compounds as promising leads for therapy. These compounds have shown inhibitory effects against butyrylcholinesterase, a target for Alzheimer's treatment, and exhibit low cytotoxicity, making them suitable candidates for further development (Hassan et al., 2019).

Serotonin Receptor Antagonism

- 5-HT7 Receptor Antagonists : Piperazine derivatives have been prepared and evaluated as antagonists for the 5-HT7 receptor, a target of interest for psychiatric and neurological disorders. The research identified compounds with significant activity, suggesting their potential utility in developing treatments for conditions mediated by this receptor (Yoon et al., 2008).

Antibacterial Potential

- N-Sulfonated Derivatives : The N-sulfonated derivatives of 2-furoyl-1-piperazine have demonstrated significant antibacterial potential against pathogenic bacteria, with minimal cytotoxicity. These findings point towards their promise as scaffolds for antibacterial drug development, offering an approach to combat bacterial resistance (Abbasi et al., 2022).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. Many piperazine derivatives are used as drugs, where they can act as antagonists or agonists at various receptors . The sulfonamide group is a common feature in many antibiotics, where it inhibits the synthesis of folic acid in bacteria .

Orientations Futures

The future research directions for this compound could include further investigation of its potential uses as a pharmaceutical or as a building block in the synthesis of more complex molecules. It could also be interesting to explore the potential reactivity of the furan ring and the sulfonamide group .

Propriétés

IUPAC Name |

N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S/c1-26-16-6-4-15(5-7-16)21-10-12-22(13-11-21)19(23)17-8-9-18(27-17)28(24,25)20-14-2-3-14/h4-9,14,20H,2-3,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLHZBIUJQFCPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)S(=O)(=O)NC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2837034.png)

![4-Amino-5-[(4-bromophenyl)carbonyl]isoxazole-3-carboxamide](/img/structure/B2837035.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride](/img/structure/B2837037.png)

![4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2837045.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2837052.png)

![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2837054.png)

![6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2837056.png)